N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the indole core.
Formation of the Pyrimidoindole Ring: The pyrimidoindole ring can be formed through a cyclization reaction, where the indole core is reacted with a suitable reagent to form the fused ring system.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reagent is reacted with the pyrimidoindole intermediate.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and potential therapeutic applications.
Pyrimidoindole Derivatives: Compounds containing the pyrimidoindole ring system, which have shown potential as bioactive molecules with various biological activities.
Sulfanylacetamide Derivatives: Compounds containing the sulfanylacetamide group, which have been studied for their potential biological activities and therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRRPCDSWWWWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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